molecular formula C21H20O4 B5589775 (3Z)-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE

(3Z)-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE

Cat. No.: B5589775
M. Wt: 336.4 g/mol
InChI Key: KMJSIRISTGESPV-BOPFTXTBSA-N
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Description

(3Z)-3-[(4-Ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-Ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the production facility and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-Ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(3Z)-3-[(4-Ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-Ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[(4-Ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3Z)-3-[(4-ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-4-24-18-10-7-15(12-20(18)23-3)11-17-13-19(25-21(17)22)16-8-5-14(2)6-9-16/h5-13H,4H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJSIRISTGESPV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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